molecular formula C66H95N19O26 B010563 (Glu1)-Fibrinopeptide B (human) CAS No. 103213-49-6

(Glu1)-Fibrinopeptide B (human)

Katalognummer: B010563
CAS-Nummer: 103213-49-6
Molekulargewicht: 1570.6 g/mol
InChI-Schlüssel: KPBJTGOVJLITON-OECXYHNASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Glu1)-Fibrinopeptide B (human) is a 14-amino acid peptide (H-Glu-Gly-Val-Asn-Asp-Asn-Glu-Glu-Gly-Phe-Phe-Ser-Ala-Arg-OH) derived from the proteolytic cleavage of the fibrinogen Bβ chain by thrombin during blood coagulation . It has a molecular formula of C₆₆H₉₅N₁₉O₂₆, an average mass of 1570.593 Da, and a monoisotopic mass of 1569.669564 Da . Structurally, it contains 12 defined stereocenters and is characterized by its role in fibrin polymerization, where it facilitates clot formation by exposing binding sites for thrombin and other coagulation factors .

Beyond its physiological role, (Glu1)-Fibrinopeptide B is widely utilized in mass spectrometry (MS) as a calibration standard due to its consistent fragmentation pattern and high ionization efficiency. It is employed as a lock mass calibrant in nano-electrospray ionization (nano-ESI) and matrix-assisted laser desorption/ionization (MALDI) systems to ensure mass accuracy during proteomic analyses . Its purity (≥90% by HPLC) and stability under varying experimental conditions make it a reliable reference in quantitative proteomics and glycoproteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Glu1)-Fibrinopeptide B (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of (Glu1)-Fibrinopeptide B (human) involves large-scale SPPS. Automated peptide synthesizers are used to increase efficiency and yield. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution.

Analyse Chemischer Reaktionen

Types of Reactions: (Glu1)-Fibrinopeptide B (human) can undergo various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Amino acid analogs are incorporated during SPPS using standard coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products:

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid residues.

Wissenschaftliche Forschungsanwendungen

Biochemical and Physiological Functions

Role in Inflammation and Wound Healing

hFpB is known to influence the inflammatory response by stimulating the migration of neutrophils and fibroblasts. Research indicates that hFpB exhibits chemotactic activity, which is optimal at concentrations around 10810^{-8} M. This activity is comparable to well-known chemotactic agents such as C5a and leukotriene B4 (LTB4). Notably, hFpB does not cause the release of lysosomal enzymes or superoxide anion production in neutrophils, suggesting a unique mechanism that facilitates cell recruitment without triggering aggressive inflammatory responses .

Table 1: Comparison of Chemotactic Potency

PeptideChemotactic ActivityComparable Agents
(Glu1)-Fibrinopeptide BHighC5a, LTB4, fMLP
Anaphylatoxin C5aModerate-
LTB4High-

Applications in Proteomics

Mass Spectrometry Standard

hFpB serves as a crucial standard in mass spectrometry (MS) for proteomic research. It is employed to calibrate instruments and correct for mass drift during analyses. For instance, it has been used during liquid chromatography-mass spectrometry (LC-MS) to ensure accurate performance assessments of mass spectrometers .

Case Study: Calibration in Gel Electrophoresis

In a study involving two-dimensional gel electrophoresis, hFpB was utilized for two-point calibration to enhance the identification of proteins isolated from Mycobacterium smegmatis. This application underscores the importance of hFpB in ensuring reliable data during complex proteomic analyses .

Table 2: Applications of (Glu1)-Fibrinopeptide B in Proteomics

Application TypeDescription
LC-MS CalibrationAvoids cross-contamination and assesses instrument performance
Gel ElectrophoresisTwo-point calibration for protein identification
Mass Drift CorrectionStandard for MS/MS data on trypsin-digested peptides

Research on Fibrinogen Derivatives

Studies have demonstrated that fibrinogen-derived peptides like hFpB can directly affect cells involved in inflammation and tissue repair. For example, experiments showed that hFpB could significantly enhance the directed migration of neutrophils and fibroblasts towards sites of injury or fibrin deposition . This property makes it a potential therapeutic target for enhancing wound healing processes.

Potential Therapeutic Implications

Given its role in inflammation and tissue repair, hFpB presents opportunities for therapeutic applications. Understanding its mechanisms could lead to novel treatments for conditions characterized by excessive inflammation or impaired wound healing.

Wirkmechanismus

(Glu1)-Fibrinopeptide B (human) exerts its effects by interacting with specific receptors and enzymes involved in the coagulation cascade. It is released from fibrinogen by thrombin, which then allows fibrinogen to polymerize into fibrin, forming a blood clot. The peptide itself can be used to study the binding interactions and conformational changes in fibrinogen and fibrin.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Fibrinopeptide A

(Glu1)-Fibrinopeptide B is often compared to Fibrinopeptide A (FPA), another thrombin-cleaved product of fibrinogen. Below is a detailed comparison:

Parameter (Glu1)-Fibrinopeptide B Fibrinopeptide A
Origin Cleaved from fibrinogen Bβ chain Cleaved from fibrinogen Aα chain
Amino Acid Sequence 14 residues (H-Glu-Gly-Val-Asn-...) 16 residues (H-Ala-Asp-Ser-Gly-...)
Molecular Weight 1570.593 Da ~1536 Da (estimated)
Release Kinetics Slower release post-thrombin activation Faster release
Function Promotes lateral aggregation of fibrin monomers Initiates fibrin protofibril formation
MS Applications Preferred calibrant due to consistent fragmentation Less commonly used in MS workflows

Key Differences :

  • Structural Variability: The N-terminal glutamic acid in (Glu1)-Fibrinopeptide B enhances its solubility and ionization efficiency in MS compared to FPA, which has an alanine residue at the N-terminus .
  • Functional Synergy: While both peptides are essential for fibrin clot formation, FPA release triggers protofibril assembly, whereas (Glu1)-Fibrinopeptide B stabilizes the clot by promoting cross-linking .
  • Analytical Utility: (Glu1)-Fibrinopeptide B’s predictable fragmentation pattern and high signal intensity in MS/MS make it superior to FPA for instrument calibration .

Comparison with Other Calibration Standards

Although synthetic peptides like angiotensin I or bovine serum albumin (BSA) digest are used in MS, (Glu1)-Fibrinopeptide B offers unique advantages:

  • Sensitivity : Detectable at picomolar concentrations, enabling precise calibration even in low-abundance samples .
  • Accuracy: Lock mass correction using its monoisotopic ion ([M+2H]²⁺ at m/z 785.8426) reduces mass drift to <5 ppm error in high-resolution instruments .
  • Versatility : Compatible with diverse MS platforms, including Synapt G2-S HDMS and Waters Q-TOF systems .

Purity and Stability

Recent studies demonstrate that (Glu1)-Fibrinopeptide B exhibits ≥90% purity by HPLC, with impurities primarily arising from incomplete synthesis or degradation during storage. Gas chromatography–isotope dilution mass spectrometry (GC-IDMS) has further validated its purity with a repeatability of 0.5%, making it suitable for absolute quantitation workflows .

Role in Proteomics

In glycoproteomics, (Glu1)-Fibrinopeptide B enables accurate characterization of post-translational modifications. For example, it was used to calibrate HDMSE workflows for analyzing N-glycosylation sites in ES-62, a parasitic glycoprotein, achieving <10 ppm mass accuracy .

Biologische Aktivität

(Glu1)-Fibrinopeptide B (FpB) is a significant peptide derived from the cleavage of fibrinogen during the coagulation cascade. Understanding its biological activity is crucial for insights into its role in hemostasis, inflammation, and potential clinical applications. This article synthesizes diverse research findings, case studies, and experimental data to elucidate the biological activity of (Glu1)-Fibrinopeptide B.

Structure and Function

(Glu1)-Fibrinopeptide B is a 16-amino acid peptide released from fibrinogen by thrombin during the conversion of fibrinogen to fibrin. Its sequence is characterized by the presence of glutamic acid at the N-terminus, which distinguishes it from Fibrinopeptide A. The structural integrity and modifications of FpB can significantly influence its biological functions, including its interactions with various cell types and its involvement in inflammatory processes.

Biological Activities

1. Hemostatic Function
Fibrinopeptides, including FpB, play a critical role in the coagulation process. Upon thrombin activation, FpB is released, facilitating fibrin clot formation. This process is essential for wound healing and maintaining hemostasis. Studies have shown that elevated levels of FpB correlate with increased thrombin activity and fibrin formation, indicating its role as a marker for thrombotic conditions .

2. Inflammatory Response
FpB acts as a potent chemoattractant for inflammatory cells such as neutrophils and monocytes. It has been demonstrated that FpB can enhance the migration of these immune cells to sites of injury or infection, thereby playing a role in the body’s inflammatory response . The preferential release of FpB over other peptides suggests a physiological mechanism aimed at attracting cells to areas requiring repair.

3. Diagnostic Marker
Research indicates that FpB levels can serve as biomarkers for various medical conditions. For instance, elevated concentrations of FpB have been associated with mesenteric ischemia, providing a potential early diagnostic tool for this serious condition . Statistical analyses show significant differences in FpB levels over time during ischemic events, reinforcing its utility in clinical diagnostics.

Case Studies

A study investigating the release patterns of FpB during ischemic events found that levels significantly increased within hours post-ischemia, suggesting its utility as an early diagnostic marker . The study utilized statistical analysis to confirm significant differences in FpB concentrations across different time points.

Research Findings

Recent investigations into the effects of ionic contamination on mass spectrometry analyses revealed that variations in sodium ion concentration affected the signal intensity of (Glu1)-Fibrinopeptide B . This highlights the importance of analytical conditions when studying peptide behavior and interactions.

Data Summary

Study Findings Significance
Increased FpB levels during ischemiaPotential biomarker for early diagnosis
FpB enhances neutrophil migrationRole in inflammatory response
Ion concentration affects mass spectrometry signalsImportance of analytical conditions

Q & A

Basic Research Questions

Q. What are the standard protocols for using (Glu1)-Fibrinopeptide B in mass spectrometry (MS) calibration?

(Glu1)-Fibrinopeptide B is widely used as a lock mass and calibration standard in MS workflows. For example, in data-independent acquisition (DIA) modes like HDMSE, it is employed to calibrate MS2 fragments and precursor ions, ensuring accurate mass measurements. Protocols typically involve spiking the peptide into samples at defined concentrations (e.g., 1 pmol/µL) and using its known molecular mass (1570.677 m/z) for real-time calibration . Triplicate runs are recommended to validate instrument performance .

Q. How is the purity of (Glu1)-Fibrinopeptide B assessed for experimental use?

Purity is validated via high-performance liquid chromatography (HPLC), with ≥90% purity required for reliable results in proteomic studies. Batch-specific certificates of analysis (COA) should be consulted to confirm purity and storage conditions (-20°C in lyophilized form) . Cross-contamination checks in LC-MS workflows are critical, as impurities can skew quantification in complex mixtures .

Q. What experimental precautions are necessary when handling (Glu1)-Fibrinopeptide B?

Researchers must wear protective equipment (gloves, masks, lab coats) to avoid skin contact. Waste containing the peptide should be segregated and processed by certified biohazard disposal services to prevent environmental contamination. Storage at -20°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers optimize SALDI-MS detection of (Glu1)-Fibrinopeptide B in complex mixtures?

Signal intensity variations in surface-assisted laser desorption/ionization (SALDI-MS) are influenced by factors like buried oxide (BOx) layer thickness. Studies show that thicker BOx layers (200–400 nm) reduce signal variability for peptides >1200 Da. Lower ionization efficiency in mixtures may require adjusting peptide concentration (e.g., 5x higher than other analytes) or pre-fractionation to isolate the target peptide .

Q. What methodologies resolve discrepancies in (Glu1)-Fibrinopeptide B quantification across MS platforms?

Cross-platform inconsistencies arise from differences in collision energy ramping (20–60 V), ion mobility settings, and calibration protocols. Standardization using a six-peptide calibration kit (including des-Arg1-Bradykinin and ACTH clips) alongside (Glu1)-Fibrinopeptide B improves inter-lab reproducibility. Data should be processed using software like Progenesis QI, which normalizes intensities and applies false discovery rate (FDR) thresholds ≤1% .

Q. How can researchers design robust studies to evaluate (Glu1)-Fibrinopeptide B as a biomarker in proteomic workflows?

Employ PICOT frameworks to define study parameters:

  • Population : Human serum/plasma samples from defined cohorts (e.g., pancreatic cancer vs. chronic pancreatitis).
  • Intervention : LC-MS/MS with (Glu1)-Fibrinopeptide B calibration.
  • Comparison : Baseline protein levels vs. infection/cancer states.
  • Outcome : Quantification of fibrinopeptide degradation products.
  • Time : Longitudinal sampling to track changes .

Sample size calculations should account for effect size (e.g., 1.5-fold change in peptide levels) and statistical power (≥80%), ideally with consultation from biostatisticians .

Q. What strategies improve reproducibility of (Glu1)-Fibrinopeptide B data in multi-center studies?

Adhere to PRIDE Archive guidelines for data submission, including raw files (mzML), processed data (mzIdentML), and detailed metadata. Use standardized protocols for collision energy, ion mobility wave velocity (650 m/s), and lock mass application. Cross-validate findings using public datasets (e.g., PRIDE Cluster) to ensure peptide identification consistency .

Q. Data Contradiction and Troubleshooting

Q. Why do signal intensities for (Glu1)-Fibrinopeptide B vary significantly in MALDI-TOF vs. ESI-MS setups?

Matrix effects in MALDI-TOF (e.g., crystal heterogeneity) and ionization efficiency differences in electrospray ionization (ESI)-MS contribute to variability. Mitigation strategies include:

  • Normalizing intensities using internal standards (e.g., isotopically labeled fibrinopeptide analogs).
  • Optimizing matrix composition (e.g., α-cyano-4-hydroxycinnamic acid for MALDI).
  • Pre-fractionating samples to reduce ion suppression .

Q. How should researchers address low recovery rates of (Glu1)-Fibrinopeptide B in plasma proteomics?

Low recovery may stem from protease degradation or binding to fibrinogen. Implement protease inhibitors (e.g., EDTA, PMSF) during sample collection. Immunodepletion of high-abundance proteins (e.g., albumin) prior to MS analysis can improve detection limits. Validate recovery rates using spike-in experiments with synthetic peptide .

Methodological Resources

  • Calibration Protocols : See HDMSE-mode workflows in Synapt G2-S HDMS systems .
  • Data Submission : PRIDE Archive guidelines for proteomic data .
  • Statistical Design : ICGP sample size frameworks and FINER criteria for hypothesis evaluation .

Eigenschaften

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJTGOVJLITON-OECXYHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H95N19O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583245
Record name L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-49-6
Record name L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.